1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
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Overview
Description
1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a fused pyrrolidine and pyrrole ring system, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acetic anhydride in the presence of a catalyst such as zinc chloride . Another approach involves the acetylation of pyrrole using acetic anhydride and copper chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-{Hexahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one: Similar structure but with fewer hydrogen atoms.
1-{Pyrrol-2-yl}ethan-1-one: Lacks the fused bicyclic structure.
Uniqueness
1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-9-3-8(7)5-10/h7-9H,2-5H2,1H3 |
InChI Key |
JVTWFZWFTGAAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CNCC2C1 |
Origin of Product |
United States |
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